molecular formula C19H16ClF4N3O2S B14752260 (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile

(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile

Cat. No.: B14752260
M. Wt: 461.9 g/mol
InChI Key: CZCHJZVFTFTEAX-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is a complex organic compound that features a combination of chloro, fluoro, trifluoromethyl, and piperazinylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves multiple steps, typically starting with the preparation of the core benzonitrile structureThe piperazinylsulfonyl group is introduced via nucleophilic substitution reactions, often using piperazine derivatives under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile is used as a building block for the synthesis of more complex molecules. Its unique combination of functional groups makes it a versatile intermediate in organic synthesis .

Biology

The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. Its structural features suggest it could be a candidate for drug development .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of (2R)-3-Chloro-4-(4-(4-fluoro-2-(trifluoromethyl)phenyl)-2-methylpiperazin-1-ylsulfonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C19H16ClF4N3O2S

Molecular Weight

461.9 g/mol

IUPAC Name

3-chloro-4-[(2R)-4-[4-fluoro-2-(trifluoromethyl)phenyl]-2-methylpiperazin-1-yl]sulfonylbenzonitrile

InChI

InChI=1S/C19H16ClF4N3O2S/c1-12-11-26(17-4-3-14(21)9-15(17)19(22,23)24)6-7-27(12)30(28,29)18-5-2-13(10-25)8-16(18)20/h2-5,8-9,12H,6-7,11H2,1H3/t12-/m1/s1

InChI Key

CZCHJZVFTFTEAX-GFCCVEGCSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=C(C=C2)C#N)Cl)C3=C(C=C(C=C3)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.